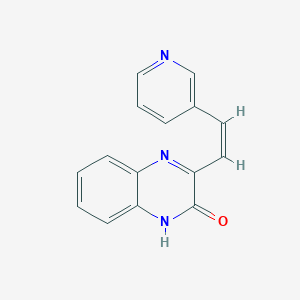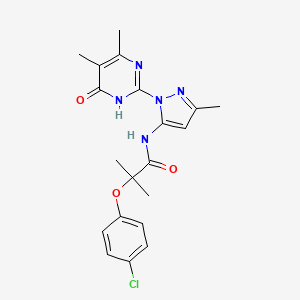![molecular formula C22H22N4O2S B3000102 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 941901-05-9](/img/structure/B3000102.png)
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a thiazolo[3,2-b][1,2,4]triazole moiety, which is a type of triazole. Triazoles are a class of heterocyclic compounds that feature a five-membered ring of two carbon atoms and three nitrogen atoms . They are versatile, biologically active compounds commonly used in various applications .
Molecular Structure Analysis
Triazoles exhibit substantial isomerism, depending on the positioning of the nitrogen atoms within the ring . The many free lone pairs in triazoles make them useful as coordination compounds .Chemical Reactions Analysis
The large number of nitrogen atoms causes triazoles to react similar to azides, making them useful in bioorthogonal chemistry .Scientific Research Applications
Anticancer Properties
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide and similar compounds have shown potential in cancer research. A study found that thiazolo[3,2-b][1,2,4]triazol-6-ones and related compounds display anticancer activity against various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007). Additionally, derivatives of this compound class have been synthesized with anticancer properties, indicating a promising area for further research in cancer therapeutics (Holota et al., 2021).
Antimicrobial Activities
These compounds have also been explored for their antimicrobial properties. Research indicates that various derivatives of thiazolo[3,2-b][1,2,4]triazole have significant antimicrobial activity against a range of microorganisms. This includes antibacterial and antifungal activities, making them of interest in the development of new antimicrobial agents (Lobo et al., 2010), (Turan-Zitouni et al., 2005).
Anti-inflammatory Properties
In the domain of anti-inflammatory research, compounds from the thiazolo[3,2-b][1,2,4]triazole family have shown efficacy. They have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs), with studies indicating anti-exudative activity and a low level of toxicity (Golota et al., 2015).
Insecticidal Activities
There is also research indicating that these compounds have potential in the field of pest control. Studies have shown that certain derivatives exhibit insecticidal properties, which could be useful in agricultural applications (Fadda et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-7-3-5-9-18(15)21-24-22-26(25-21)17(14-29-22)11-12-23-20(27)13-28-19-10-6-4-8-16(19)2/h3-10,14H,11-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMRNNPXUSJZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

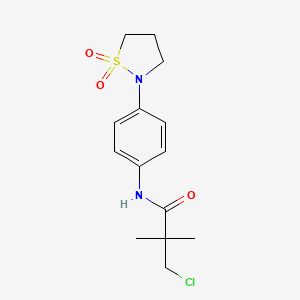
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide](/img/structure/B3000023.png)
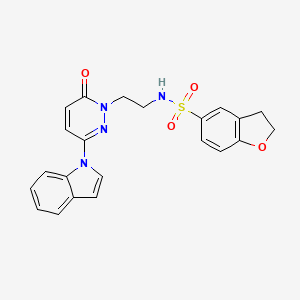
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B3000027.png)
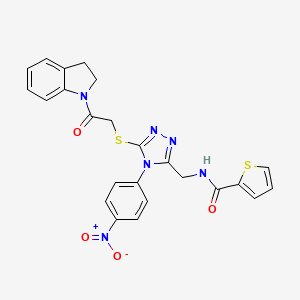
![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)



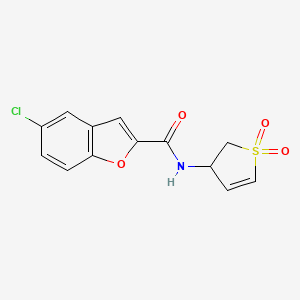
![N-(3-methylphenyl)-3-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}piperidine-1-carboxamide](/img/structure/B3000040.png)
